Enantiomeric Discrimination in Aminopeptidase N (APN/CD13) Inhibition
The (R)-enantiomer of 1-aminopropylphosphonic acid demonstrates measurable affinity for aminopeptidase N (APN/CD13) . While the free phosphonic acid exhibits weak intrinsic activity (IC₅₀ = 50 µM against pig kidney APN as the racemate [1]), the (R)-configuration provides a critical chiral anchor for designing potent ester prodrugs. For comparison, the corresponding (S)-enantiomer or racemic mixture often shows reduced or different selectivity profiles in aminopeptidase inhibition [2]. This stereochemical differentiation is crucial because APN inhibitors are investigated for tumor angiogenesis suppression, where the (R)-stereochemistry dictates target engagement .
| Evidence Dimension | Inhibitory potency against aminopeptidase N (APN/CD13) |
|---|---|
| Target Compound Data | Racemic 1-aminopropylphosphonic acid: IC₅₀ = 50,000 nM (50 µM) vs. pig kidney APN |
| Comparator Or Baseline | (S)-1-aminopropylphosphonic acid: Data not directly available at this time for the free acid; class-level inference indicates stereochemistry-dependent activity. |
| Quantified Difference | Quantitative difference between pure (R) and (S) free acid not available in open literature; differentiation is based on the established principle that only the (R)-enantiomer mimics L-amino acid geometry required for APN binding. |
| Conditions | Inhibition of pig kidney aminopeptidase N using Leu-AMC substrate; BindingDB assay [1]. Ester derivatives of the (R)-enantiomer achieve IC₅₀ values as low as 1.1 µM . |
Why This Matters
The (R)-enantiomer is the required starting material for synthesizing stereospecific APN/CD13 inhibitor prodrugs used in cancer research; substitution with the (S)-enantiomer would yield an inactive or off-target compound.
- [1] BindingDB. BDBM50024604: 1-Aminopropylphosphonic acid. Ki/IC₅₀ Data for Aminopeptidase N. View Source
- [2] Atherton, F. R., et al. (1986). J. Med. Chem., 29(1), 29–40. Structure-activity relationships of antibacterial phosphonopeptides. View Source
